molecular formula C10H9NO2S B582982 (2-Sulfanyl-1H-indol-3-yl)acetic acid CAS No. 156135-50-1

(2-Sulfanyl-1H-indol-3-yl)acetic acid

Cat. No.: B582982
CAS No.: 156135-50-1
M. Wt: 207.247
InChI Key: OOAVIUDEDGYNKT-UHFFFAOYSA-N
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Description

(2-Sulfanyl-1H-indol-3-yl)acetic acid is a chemical compound of interest in medicinal chemistry and oncology research, particularly in the study of the tumor microenvironment. It belongs to a class of indole acetic acid derivatives that have demonstrated significant potential as inhibitors of ectonucleotidases . These enzymes, including ENPPs, e5′NT (CD73), and tissue-nonspecific alkaline phosphatase (TNAP), play a critical role in the production of extracellular adenosine . In the tumor microenvironment, elevated adenosine levels promote cancer development, growth, and immune evasion by suppressing the activity of tumor-infiltrating immune cells . Therefore, research into non-nucleotide based small molecules like indole acetic acid derivatives is focused on discovering potent inhibitors that can block this pathway. Potent analogs within this chemical class have shown promising activity in the sub-micromolar range against key enzymes such as h-ENPP1 and h-e5'NT . Molecular docking studies suggest that these inhibitors induce favorable interactions with key amino acids in the enzymes' active sites, including Lys255, Phe257, and Tyr340, indicating a potential competitive or un-competitive binding mode . By inhibiting ectonucleotidases, this compound is a valuable research tool for investigating purinergic signaling in various cancers and for developing new therapeutic strategies to manage tumor development and progression . This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

156135-50-1

Molecular Formula

C10H9NO2S

Molecular Weight

207.247

IUPAC Name

2-(2-sulfanyl-1H-indol-3-yl)acetic acid

InChI

InChI=1S/C10H9NO2S/c12-9(13)5-7-6-3-1-2-4-8(6)11-10(7)14/h1-4,11,14H,5H2,(H,12,13)

InChI Key

OOAVIUDEDGYNKT-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=C(N2)S)CC(=O)O

Synonyms

1H-Indole-3-aceticacid,2-mercapto-(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural analogs of (2-Sulfanyl-1H-indol-3-yl)acetic acid, highlighting their substituents, molecular properties, and applications:

Compound Name Substituents Molecular Formula Key Properties/Applications References
2-(6-Methyl-1H-indol-3-yl)acetic acid Methyl at indole C6 C₁₁H₁₁NO₂ Used in research and development; no GHS classification reported.
2-(1-(4-Fluorobenzyl)-1H-indol-3-yl)acetic acid 4-Fluorobenzyl at indole N1 C₁₇H₁₄FNO₂ Analytical reference standard; potential metabolite of synthetic cannabinoids.
[3-(Thiophene-2-carbonyl)-1H-indol-1-yl]acetic acid Thiophene-2-carbonyl at indole C3 C₁₅H₁₁NO₃S Demonstrates the role of sulfur-containing groups in modulating electronic properties.
2-(5-Fluoro-1H-indol-3-yl)acetic acid Fluoro at indole C5 C₁₀H₈FNO₂ Studied for its structural role in ligand-protein interactions (PDB entry: 2LZ).
2-(1H-Indol-3-yl)-N-phenylacetamide Acetamide group at indole C3 C₁₆H₁₄N₂O Explored as an α-amylase inhibitor and antioxidant agent.
Ethyl 2-[2-(4-Nitrobenzoyl)-1H-indol-3-yl]acetate 4-Nitrobenzoyl at indole C2 C₁₉H₁₆N₂O₅ Intermediate in synthesizing COX-2 inhibitors and other bioactive molecules.

Key Observations:

  • Substituent Effects :

    • Electron-Withdrawing Groups (EWGs) : The sulfanyl (-SH) group at C2 (target compound) likely increases acidity compared to methyl-substituted analogs (e.g., 2-(6-Methyl-1H-indol-3-yl)acetic acid) due to its -I effect, similar to chloroacetic acid’s enhanced acidity over acetic acid .
    • Biological Activity : Substitutions at N1 (e.g., 4-fluorobenzyl in ) or C2 (e.g., nitrobenzoyl in ) often enhance receptor binding or metabolic stability, suggesting that the sulfanyl group in the target compound may confer unique pharmacological properties.
  • Synthetic Routes :

    • Indole-3-acetic acid derivatives are commonly synthesized via base-mediated cyclization (e.g., Nakao et al.’s method for 2-acylindole-3-acetic acids ) or post-functionalization of pre-formed indoles (e.g., esterification followed by hydrazide formation in ).
  • Material Science: Sulfur-containing indoles (e.g., ) may serve as building blocks for conductive polymers or catalysts due to their redox-active thiol groups.

Research Findings and Data

Physicochemical Properties:

  • Acidity : The sulfanyl group’s electron-withdrawing nature likely lowers the pKa of the acetic acid moiety compared to alkyl-substituted analogs (e.g., 2-(6-Methyl-1H-indol-3-yl)acetic acid). This property could enhance metal chelation or solubility in basic environments.
  • Stability : Thiol groups are prone to oxidation, necessitating stabilization strategies (e.g., storage under inert atmosphere) for this compound.

Q & A

Basic: What are the common synthetic routes for preparing (2-Sulfanyl-1H-indol-3-yl)acetic acid, and what critical parameters influence yield?

Answer:
While direct synthetic data for this compound is limited, analogous indole derivatives (e.g., 2-(1-Allyl-1H-indol-3-yl)acetic acid) are synthesized via:

  • Friedel-Crafts alkylation or Mitsunobu reactions to introduce substituents at the indole C3 position.
  • Thiolation using sulfurizing agents (e.g., Lawesson’s reagent) or nucleophilic substitution with thiol-containing precursors.
    Critical parameters include:
  • Catalyst selection (e.g., palladium or copper complexes for regioselective thiol introduction) .
  • Reaction temperature and solvent polarity to avoid side reactions (e.g., oxidation of the sulfanyl group) .
  • Protecting group strategies for the indole nitrogen to prevent undesired side reactions .

Basic: Which spectroscopic techniques are prioritized for characterizing this compound, and how are data contradictions resolved?

Answer:
Key techniques include:

  • 1H/13C NMR : To confirm the sulfanyl group’s position on the indole ring and acetic acid linkage. Aromatic protons near the sulfanyl group exhibit distinct deshielding .
  • Mass Spectrometry (MS) : For molecular ion validation and fragmentation pattern analysis.
  • FT-IR : To identify carboxylic acid (O-H stretch ~2500–3300 cm⁻¹) and C-S bonds (~600–700 cm⁻¹).
    Resolving contradictions :
  • Cross-validate NMR with X-ray crystallography (if crystals are obtainable) for absolute configuration .
  • Compare experimental data with computational simulations (e.g., DFT for predicted NMR shifts) .

Advanced: How can X-ray crystallography using SHELX refine the crystal structure of this compound, and what challenges arise?

Answer:
SHELX workflow :

  • Data collection : High-resolution diffraction data (<1.0 Å) is ideal.
  • Structure solution : Use SHELXD for phase problem resolution via direct methods.
  • Refinement : SHELXL refines atomic positions, thermal parameters, and hydrogen bonding.
    Challenges :
  • Disorder in the sulfanyl group : Common due to rotational flexibility; apply constraints or split-site modeling .
  • Weak diffraction : Optimize crystallization conditions (e.g., solvent polarity, slow evaporation) .

Advanced: What strategies optimize regioselective sulfanyl group introduction in indole derivatives?

Answer:

  • Directed C-H functionalization : Use transition-metal catalysts (e.g., Pd) with directing groups (e.g., acetyl) to target the C2 position .
  • Electrophilic thiolation : Employ electrophilic sulfur reagents (e.g., N-thiophthalimide) under acidic conditions for C3 selectivity .
  • Protecting group tactics : Temporarily block reactive sites (e.g., indole N-H with Boc groups) to direct thiolation .

Basic: What safety precautions are recommended for handling this compound?

Answer:

  • Personal Protective Equipment (PPE) : Gloves, lab coat, and eye protection (GHS Eye Irrit. 2A classification) .
  • Ventilation : Use fume hoods to avoid inhalation (potential respiratory irritation).
  • Storage : Inert atmosphere (N₂/Ar) to prevent sulfanyl group oxidation .
  • Spill management : Neutralize with bicarbonate and adsorb with inert material .

Advanced: How does the sulfanyl group influence the indole ring’s electronic properties, and how can this be experimentally probed?

Answer:

  • Electronic effects : The sulfanyl group is electron-withdrawing, reducing indole’s aromaticity and altering π-electron density.
    Experimental probes :
  • UV-Vis spectroscopy : Compare absorption maxima with non-sulfanyl analogs (e.g., bathochromic shifts indicate conjugation changes) .
  • Cyclic Voltammetry : Measure oxidation potentials to assess electron-donating/withdrawing effects .
  • NMR chemical shift analysis : Downfield shifts in adjacent protons confirm electron withdrawal .

Advanced: How can researchers resolve contradictions in biological activity data for sulfanyl-indole derivatives?

Answer:

  • Dose-response validation : Ensure activity is concentration-dependent and reproducible across assays (e.g., enzyme inhibition vs. cell viability) .
  • Metabolite analysis : Use LC-MS to rule out degradation products influencing results .
  • Structural analogs : Compare with compounds lacking the sulfanyl group to isolate its contribution to activity .

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